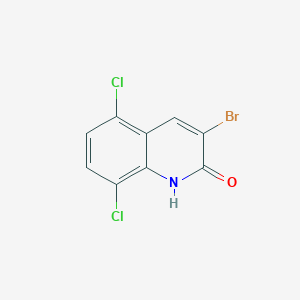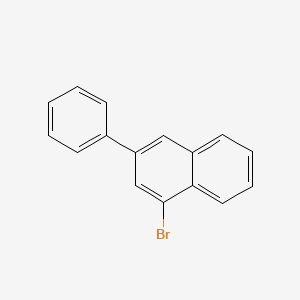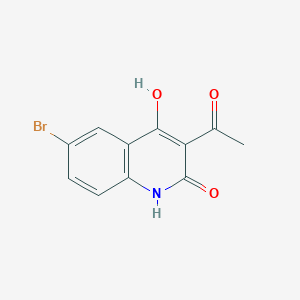
(Oxybis(propane-3,1-diyl))bis(chlorodimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Oxybis(propane-3,1-diyl))bis(chlorodimethylsilane) is a chemical compound with the molecular formula C10H24Cl2O2Si2. It is known for its unique structure, which includes two chlorodimethylsilane groups connected by an oxybis(propane-3,1-diyl) linker. This compound is used in various industrial and research applications due to its reactivity and versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Oxybis(propane-3,1-diyl))bis(chlorodimethylsilane) typically involves the reaction of chlorodimethylsilane with a suitable diol, such as propane-1,3-diol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane groups. A common method involves the use of a base, such as triethylamine, to facilitate the reaction and neutralize the hydrochloric acid by-product .
Industrial Production Methods: In industrial settings, the production of (Oxybis(propane-3,1-diyl))bis(chlorodimethylsilane) is scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (Oxybis(propane-3,1-diyl))bis(chlorodimethylsilane) undergoes various chemical reactions, including:
Substitution Reactions: The chlorodimethylsilane groups can be substituted with other nucleophiles, such as alcohols or amines, to form new silane derivatives.
Hydrolysis: In the presence of water, the chlorodimethylsilane groups hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols.
Hydrolysis: This reaction occurs readily in the presence of water or moisture.
Major Products Formed:
Applications De Recherche Scientifique
(Oxybis(propane-3,1-diyl))bis(chlorodimethylsilane) has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (Oxybis(propane-3,1-diyl))bis(chlorodimethylsilane) involves the reactivity of the chlorodimethylsilane groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to modify other molecules by introducing silane groups. This reactivity is exploited in various applications, such as the synthesis of organosilicon compounds and the modification of biomolecules .
Comparaison Avec Des Composés Similaires
Propane, 1,1’-oxybis[3-chloro-]: This compound has a similar structure but lacks the silane groups, making it less versatile in terms of reactivity.
1,3-Bis(chlorodimethylsilyl)propane: This compound has a similar silane structure but lacks the oxybis(propane-3,1-diyl) linker, resulting in different reactivity and applications.
Uniqueness: (Oxybis(propane-3,1-diyl))bis(chlorodimethylsilane) is unique due to the presence of both chlorodimethylsilane groups and the oxybis(propane-3,1-diyl) linker. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C10H24Cl2OSi2 |
|---|---|
Poids moléculaire |
287.37 g/mol |
Nom IUPAC |
chloro-[3-[3-[chloro(dimethyl)silyl]propoxy]propyl]-dimethylsilane |
InChI |
InChI=1S/C10H24Cl2OSi2/c1-14(2,11)9-5-7-13-8-6-10-15(3,4)12/h5-10H2,1-4H3 |
Clé InChI |
RXOWKWIHYHDLHS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCCOCCC[Si](C)(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11840156.png)


![3-[(Z)-(2-nitrophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11840173.png)






![4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11840208.png)

